For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on (2-Chlorophenyl)hydrazine: Chemical Properties, Structure, and Applications
This technical guide provides a comprehensive overview of (2-Chlorophenyl)hydrazine, focusing on its chemical properties, structure, and relevant experimental methodologies. This compound serves as a critical building block in synthetic chemistry, particularly in the development of pharmaceutical intermediates and other bioactive molecules.
Chemical Identity and Structure
(2-Chlorophenyl)hydrazine, often supplied as its more stable hydrochloride salt, is an aromatic hydrazine derivative. The presence of a chlorine atom on the phenyl ring at the ortho position significantly influences its reactivity and physical properties compared to unsubstituted phenylhydrazine.
Key Identifiers:
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IUPAC Name: (2-chlorophenyl)hydrazine;hydrochloride[1][]
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Common Synonyms: 2-Chlorophenylhydrazine HCl, o-Chlorophenylhydrazine hydrochloride, 1-(2-Chlorophenyl)hydrazine hydrochloride[1][3][4]
The fundamental structure consists of a hydrazine group (-NHNH₂) attached to a benzene ring, with a chlorine atom substituted at the C2 position.
Caption: Chemical structure of (2-Chlorophenyl)hydrazine Hydrochloride.
Physicochemical Properties
The properties of (2-Chlorophenyl)hydrazine are well-documented, with most data referring to the hydrochloride salt due to its enhanced stability. It typically appears as white to slightly yellow crystalline flakes or needles.[3][6]
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₇ClN₂ · HCl (or C₆H₈Cl₂N₂) | [1][][3][5][7] |
| Molecular Weight | 179.05 g/mol | [][8] |
| Melting Point | 198-203 °C (with decomposition) | [][3][5][6] |
| Boiling Point | 252.1 °C at 760 mmHg | [][3] |
| Density | 1.32 g/cm³ | [][3] |
| Solubility | Soluble in water; sparingly soluble in DMSO; slightly soluble in methanol. | [3][6][9] |
| Appearance | White or almost white flakes, needles, or chunks. | [3][6] |
| SMILES (HCl salt) | C1=CC=C(C(=C1)NN)Cl.Cl | [1] |
| InChI Key (HCl salt) | ADODRSVGNHNKAT-UHFFFAOYSA-N | [1][6][8] |
Experimental Protocols
Synthesis via Diazotization of 2-Chloroaniline
A common and reliable method for synthesizing arylhydrazines is through the diazotization of the corresponding aniline, followed by reduction.
Methodology:
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Diazotization: 2-Chloroaniline is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C in an ice-salt bath. A chilled aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the 2-chlorobenzenediazonium chloride solution.
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Reduction: A freshly prepared solution of sodium sulfite in water is cooled to approximately 5 °C. The cold diazonium salt solution is added rapidly to the stirred sulfite solution.
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Hydrolysis: The resulting mixture is warmed to 60-70 °C until the color darkens, indicating the formation of the sodium salt of 2-chlorophenylhydrazine-N-sulfonic acid.
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Acidification: Concentrated hydrochloric acid is added, and the mixture is heated to effect hydrolysis and precipitate (2-Chlorophenyl)hydrazine as its hydrochloride salt.
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Isolation and Purification: The reaction mixture is cooled, and the precipitated solid is collected by vacuum filtration. The crude product is washed with a small amount of cold water and can be further purified by recrystallization from a water/HCl mixture to yield pure white crystals.[10]
Caption: General workflow for the synthesis of (2-Chlorophenyl)hydrazine HCl.
Analytical Characterization by HPLC
High-Performance Liquid Chromatography (HPLC) is a precise method for assessing the purity of (2-Chlorophenyl)hydrazine and quantifying impurities, such as positional isomers (e.g., 3- and 4-chlorophenylhydrazine).
Methodology:
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Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
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Column: A reverse-phase C18 column (e.g., Waters X-Bridge C18) is effective for separating the isomers.[11]
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Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile). The gradient is optimized to achieve baseline separation of all components.
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Sample Preparation: A standard solution of (2-Chlorophenyl)hydrazine hydrochloride is prepared in a suitable diluent (e.g., a mixture of water and acetonitrile).
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Detection: The eluent is monitored at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 240-250 nm).
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Quantification: The purity is determined by the area percentage of the main peak relative to the total peak area. Impurities can be quantified against reference standards. The detection limits for related impurities are typically in the range of 0.02-0.04%.[11]
Caption: Experimental workflow for HPLC analysis of (2-Chlorophenyl)hydrazine.
Reactivity and Applications in Drug Development
(2-Chlorophenyl)hydrazine is primarily used as a versatile intermediate in organic synthesis. The hydrazine moiety is a potent nucleophile and is central to the formation of heterocyclic structures, which are common scaffolds in medicinal chemistry.
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Fischer Indole Synthesis: It is a key starting material for the Fischer indole synthesis, reacting with ketones or aldehydes to produce substituted indoles. Indole cores are present in numerous pharmaceuticals, including anti-inflammatory drugs and serotonin receptor agonists.
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Synthesis of Pyrazoles and Pyrazolines: It reacts with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyls to form pyrazole and pyrazoline derivatives, respectively. These heterocycles are known for a wide range of biological activities. For instance, derivatives have been synthesized and tested for their inhibitory effects on tumor cell growth.[8]
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Pharmaceutical and Dye Intermediate: It is a documented intermediate in the manufacturing of dyes and various active pharmaceutical ingredients (APIs).[3]
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Antimicrobial Research: It has been utilized in laboratory studies, such as investigating the mechanisms of intrinsic resistance of Mycobacterium smegmatis to fluoroquinolones, which is relevant to the treatment of tuberculosis.[8]
The logical flow from this chemical building block to a potential therapeutic application often involves its incorporation into a more complex molecular scaffold designed to interact with a specific biological target.
Caption: Logical pathway from chemical intermediate to drug development.
References
- 1. 2-Chlorophenylhydrazine hydrochloride | C6H8Cl2N2 | CID 443287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 2-Chlorophenylhydrazine hydrochloride - CAS:41052-75-9 - Sunway Pharm Ltd [3wpharm.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. 2-Chlorophenylhydrazine hydrochloride CAS#: 41052-75-9 [m.chemicalbook.com]
- 7. (2-chlorophenyl)hydrazine hydrochloride | CAS#:1248443-45-9 | Chemsrc [chemsrc.com]
- 8. 2-Chlorophenylhydrazine 97 41052-75-9 [sigmaaldrich.com]
- 9. 2-Chlorophenylhydrazine hydrochloride, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Bot Verification [rasayanjournal.co.in]
